MB-07344

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

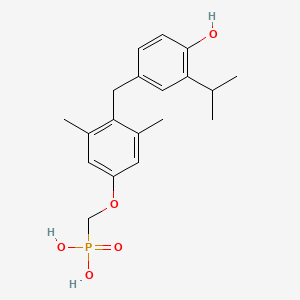

[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXLLCKJKRYATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234495 | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852947-39-8 | |

| Record name | MB-07344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MB-07344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to MB-07344: A Potent and Selective Thyroid Hormone Receptor Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-07344 is a potent and selective agonist of the thyroid hormone receptor beta (TRβ), a nuclear receptor primarily expressed in the liver. Its activation plays a crucial role in regulating lipid metabolism. Developed as the active metabolite of the liver-targeted prodrug MB07811, this compound has demonstrated significant promise in preclinical studies for the treatment of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, pharmacokinetic profile, and detailed experimental protocols from key studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for metabolic disorders.

Core Concepts

This compound is a synthetic, non-thyroid hormone analog that exhibits high binding affinity and selectivity for the TRβ isoform over the TRα isoform. This selectivity is a key attribute, as activation of TRβ in the liver is associated with beneficial effects on cholesterol and triglyceride metabolism, while widespread activation of TRα can lead to undesirable side effects in the heart, bone, and muscle.[1]

The therapeutic strategy behind this compound involves its formation in the liver from the orally administered prodrug, MB07811. This liver-targeting approach is designed to maximize the therapeutic effects on hepatic lipid metabolism while minimizing systemic exposure and potential off-target effects.

Mechanism of Action

This compound exerts its lipid-lowering effects by mimicking the action of the natural thyroid hormone, triiodothyronine (T3), on TRβ in hepatocytes. Upon binding to TRβ, this compound initiates a cascade of transcriptional events that lead to a reduction in plasma cholesterol levels.

Signaling Pathway:

The activation of TRβ by this compound in the liver leads to two primary downstream effects that contribute to cholesterol reduction:

-

Upregulation of the Low-Density Lipoprotein Receptor (LDLR): Increased expression of the LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream.

-

Increased Cholesterol 7α-hydroxylase (CYP7A1) Activity: CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids. Upregulation of CYP7A1 expression and activity promotes the catabolism of cholesterol, further contributing to its clearance.

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent cholesterol-lowering effects of this compound and its prodrug, MB07811, both as a monotherapy and in combination with statins. The following tables summarize key quantitative findings from a pivotal study conducted in rabbits, dogs, and monkeys by Ito et al. (2009).

Table 1: Binding Affinity of this compound for Thyroid Hormone Receptors

| Receptor Isoform | Binding Affinity (Ki, nM) | Selectivity (TRα/TRβ) |

| TRβ | 2.17 | - |

| TRα | 35 | ~16-fold |

Data sourced from multiple preclinical evaluations.

Table 2: Efficacy of Intravenously Administered this compound in Rabbits

| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |

| Vehicle | - | i.v. | 3 weeks | - |

| Atorvastatin | 10 mg/kg/day | p.o. | 3 weeks | ↓ 35% |

| This compound | 0.05 mg/kg | i.v. | 3 times/week for 3 weeks | ↓ 30% |

| Atorvastatin + this compound | As above | As above | 3 weeks | ↓ 55% |

Data from Ito BR, et al. Br J Pharmacol. 2009.

Table 3: Efficacy of Orally Administered Prodrug MB07811 in Dogs

| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |

| Vehicle | - | p.o. | 7 days | - |

| Atorvastatin | 10 mg/kg/day | p.o. | 7 days | ↓ 15% |

| MB07811 | 1 mg/kg/day | p.o. | 7 days | ↓ 25% |

| Atorvastatin + MB07811 | As above | As above | 7 days | ↓ 40% |

Data from Ito BR, et al. Br J Pharmacol. 2009.

Table 4: Efficacy of Orally Administered Prodrug MB07811 in Cynomolgus Monkeys

| Treatment Group | Dose | Route | Duration | Change in Total Plasma Cholesterol (%) |

| Vehicle | - | p.o. | 7 days | - |

| Atorvastatin | 10 mg/kg/day | p.o. | 7 days | ↓ 20% |

| MB07811 | 3 mg/kg/day | p.o. | 7 days | ↓ 30% |

| Atorvastatin + MB07811 | As above | As above | 7 days | ↓ 50% |

Data from Ito BR, et al. Br J Pharmacol. 2009.

Experimental Protocols

The following are summaries of the experimental methodologies employed in the key preclinical studies of this compound and its prodrug, MB07811.

Rabbit Study Protocol

-

Animals: Male New Zealand White rabbits.

-

Acclimation: Housed individually with a 12-hour light/dark cycle and provided with standard rabbit chow and water ad libitum for at least one week prior to the study.

-

Treatment Groups:

-

Vehicle control (intravenous).

-

Atorvastatin (10 mg/kg/day, oral gavage).

-

This compound (0.05 mg/kg, intravenous injection via marginal ear vein, three times per week).

-

Combination of Atorvastatin and this compound.

-

-

Duration: 3 weeks.

-

Sample Collection: Blood samples were collected at baseline and weekly thereafter for the measurement of total plasma cholesterol.

-

Analysis: Plasma cholesterol levels were determined using standard enzymatic assays.

Dog and Monkey Study Protocol

-

Animals: Male Beagle dogs and male and female Cynomolgus monkeys.

-

Acclimation: Housed under standard conditions with a 12-hour light/dark cycle and provided with appropriate chow and water ad libitum.

-

Study Design: Crossover design for the dog study and parallel group design for the monkey study.

-

Treatment Groups:

-

Vehicle control (oral gavage).

-

Atorvastatin (10 mg/kg/day, oral gavage).

-

MB07811 (1 mg/kg/day for dogs, 3 mg/kg/day for monkeys, oral gavage).

-

Combination of Atorvastatin and MB07811.

-

-

Duration: 7 days for each treatment period.

-

Sample Collection: Blood samples were collected at baseline and at the end of each treatment period for the measurement of total plasma cholesterol.

-

Analysis: Plasma cholesterol levels were determined using standard enzymatic assays.

Pharmacokinetics and Metabolism

This compound is the active metabolite of the HepDirect® prodrug, MB07811. The HepDirect technology is designed to target drug delivery to the liver.

-

Absorption and Metabolism of MB07811: Following oral administration, MB07811 is well absorbed and undergoes extensive first-pass metabolism in the liver. Cytochrome P450 enzymes, primarily CYP3A4, cleave the prodrug to release the active phosphonate metabolite, this compound, within hepatocytes.

-

Distribution of this compound: As a charged phosphonate, this compound has poor cell permeability and limited distribution to extrahepatic tissues. This sequestration within the liver is a key feature of its safety profile.

-

Elimination: this compound is rapidly eliminated from the liver into the bile.

This liver-targeted approach ensures that high concentrations of the active drug are achieved in the desired organ, while systemic exposure is minimized, thereby improving the therapeutic index.

Conclusion

This compound is a potent and selective TRβ agonist with a well-defined mechanism of action for lowering plasma cholesterol. Preclinical studies in multiple animal models have consistently demonstrated its efficacy, both as a monotherapy and in combination with statins. The use of the HepDirect prodrug technology effectively targets the delivery of this compound to the liver, enhancing its therapeutic potential while minimizing the risk of systemic side effects. The data presented in this guide underscore the promise of this compound as a novel therapeutic agent for the management of hypercholesterolemia and related metabolic disorders. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

The Role of MB-07344 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MB-07344 is a potent and selective thyroid hormone receptor-beta (TRβ) agonist that has demonstrated significant potential in the modulation of lipid metabolism. Its liver-targeted prodrug, MB-07811 (also known as VK2809), has undergone clinical evaluation and has shown promising results in reducing key atherogenic lipids. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, quantitative effects on lipid profiles from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its signaling pathway.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. Thyroid hormones are known to play a crucial role in regulating lipid metabolism. However, their therapeutic use has been limited by adverse effects associated with the activation of the thyroid hormone receptor-alpha (TRα). This compound was developed as a selective TRβ agonist to specifically target the beneficial effects of thyroid hormone on lipid metabolism in the liver while minimizing off-target effects.[1][2][3][4]

MB-07811 is a prodrug of this compound designed for targeted delivery to the liver, where it is converted to its active form.[2][3][4] This liver-centric action enhances its therapeutic index by concentrating its activity in the primary organ responsible for lipid homeostasis.

Mechanism of Action

This compound exerts its effects on lipid metabolism primarily through the activation of TRβ in hepatocytes.[1][2][3] TRβ is a nuclear receptor that, upon activation, modulates the transcription of various genes involved in lipid synthesis, transport, and catabolism.

The key mechanisms of action are:

-

Upregulation of LDL Receptor Expression: A primary mechanism by which this compound lowers LDL-C is by increasing the expression of the LDL receptor (LDLR) gene in the liver. This leads to enhanced clearance of LDL-C from the circulation.

-

Stimulation of Bile Acid Synthesis: Evidence suggests that TRβ activation may also upregulate the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This provides an additional pathway for cholesterol excretion.

-

Reduction of Triglycerides: this compound has also been shown to significantly reduce triglyceride levels, although the precise molecular mechanisms are still under investigation.

Quantitative Data on Lipid Profile Modulation

Preclinical and clinical studies have consistently demonstrated the lipid-lowering efficacy of this compound and its prodrug, MB-07811.

Preclinical Data

Studies in various animal models have shown that this compound, administered alone or in combination with statins, leads to a significant reduction in total plasma cholesterol. The effects have been shown to be additive to those of atorvastatin.

Table 1: Summary of Preclinical Efficacy of this compound and MB-07811

| Animal Model | Compound | Dosage | Key Findings |

| Rabbits | This compound | 0.05 mg/kg (i.v.) | Additive reduction in total plasma cholesterol when combined with atorvastatin. |

| Dogs | MB-07811 | Not specified | Additive reduction in total plasma cholesterol when combined with atorvastatin. |

| Monkeys | MB-07811 | Not specified | Additive reduction in total plasma cholesterol when combined with atorvastatin. |

| Diet-Induced Obese Mice | MB-07811 | 0.3-30 mg/kg (oral, daily for 14 days) | Reduced total plasma cholesterol and triglycerides. |

Clinical Data

A Phase 1b clinical trial of MB-07811 in subjects with mild elevations in LDL cholesterol demonstrated significant, placebo-corrected reductions in multiple lipid parameters.

Table 2: Placebo-Corrected Reductions in Lipid Parameters from MB-07811 Phase 1b Trial

| Lipid Parameter | Percentage Reduction |

| LDL Cholesterol | 15% - 41% |

| Triglycerides | > 30% |

| Apolipoprotein B (apoB) | 9% - 40% |

| Lipoprotein(a) (Lp(a)) | 28% - 56% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Animal Studies (General Protocol)

-

Animal Models: Male New Zealand White rabbits, beagle dogs, and cynomolgus monkeys are commonly used. For studies investigating effects on steatosis and triglycerides, diet-induced obese mouse models (e.g., C57BL/6 mice on a high-fat diet) are employed.

-

Drug Administration: this compound is typically administered intravenously (i.v.) due to its lower oral bioavailability. The prodrug, MB-07811, is administered orally (p.o.). Dosing regimens vary depending on the study but often involve daily or several times weekly administration for a period of several weeks. Atorvastatin, when used in combination studies, is administered orally.

-

Lipid Profile Analysis: Blood samples are collected at baseline and at various time points throughout the study. Plasma is separated, and total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays with an automated clinical chemistry analyzer.

-

Gene Expression Analysis: At the end of the study, liver tissue is harvested. RNA is extracted and purified. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of target genes, such as LDLR and CYP7A1. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).

-

Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as t-tests or analysis of variance (ANOVA), with a p-value of <0.05 considered significant.

Phase 1b Clinical Trial (General Protocol Outline)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.

-

Participant Population: Subjects with mildly elevated baseline LDL-C levels. Key inclusion criteria would typically include age (e.g., 18-65 years) and a specified range of LDL-C at screening. Exclusion criteria would include a history of significant cardiovascular events, uncontrolled hypertension, diabetes, and use of other lipid-lowering medications.

-

Treatment: Participants are randomized to receive either placebo or one of several ascending doses of MB-07811 administered orally, once daily, for a defined period (e.g., 14 days).

-

Lipid Measurements: Blood samples are collected at baseline and at the end of the treatment period. A comprehensive lipid panel is assessed, including total cholesterol, LDL-C, HDL-C, triglycerides, apoB, and Lp(a). LDL-C is often calculated using the Friedewald formula, unless triglycerides are elevated, in which case direct measurement is preferred.

-

Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs).

-

Data Analysis: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline compared to placebo. Statistical analyses are performed on the intent-to-treat population.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound in Hepatocytes

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound is a selective TRβ agonist that effectively lowers key atherogenic lipids, including LDL-C and triglycerides, through a liver-targeted mechanism. Its prodrug, MB-07811 (VK2809), has shown promising results in both preclinical models and early-stage clinical trials. The primary mechanism of action involves the upregulation of hepatic LDL receptor expression, leading to enhanced clearance of LDL-C from the circulation. The data presented in this technical guide support the continued investigation of this compound and its analogues as a potential therapeutic option for the management of hyperlipidemia and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to confirm its long-term safety and efficacy in larger patient populations.

References

An In-depth Technical Guide to MB-07344 for Non-alcoholic Steatohepatitis (NASH) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The thyroid hormone receptor β (TRβ) has emerged as a promising therapeutic target for NASH due to its critical role in regulating lipid metabolism in the liver. MB-07344 is a potent and selective TRβ agonist and is the active metabolite of the liver-targeted prodrug VK2809 (formerly MB07811). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound and its prodrug VK2809 in the context of NASH, including quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

This compound is a thyromimetic that selectively binds to and activates the thyroid hormone receptor beta (TRβ), which is the predominant isoform in the liver. This selectivity is crucial as it minimizes the potential for adverse effects associated with the activation of TRα, which is more abundant in cardiac and bone tissues. The binding affinity (Ki) of this compound for TRβ is 2.17 nM[1].

The activation of hepatic TRβ by this compound initiates a cascade of events aimed at reducing liver fat and improving metabolic parameters. Key mechanisms include:

-

Increased Mitochondrial Fatty Acid Oxidation: TRβ activation stimulates the uptake and oxidation of fatty acids in the mitochondria of hepatocytes, thereby reducing the lipid burden in the liver.

-

Modulation of Gene Expression: this compound influences the transcription of numerous genes involved in lipid metabolism, cholesterol homeostasis, and fibrogenesis.

Signaling Pathway of this compound in Hepatocytes

The following diagram illustrates the proposed signaling pathway of this compound upon activation of TRβ in liver cells, leading to the amelioration of NASH pathology.

Preclinical Research

Animal Model: Diet-Induced NASH in Mice

Preclinical studies of VK2809, the prodrug of this compound, have been conducted in a mouse model of diet-induced NASH, which recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis[2][3].

Experimental Protocol:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 34 weeks) to induce NASH with fibrosis[3].

-

Treatment: VK2809 is administered orally once daily at a specified dose (e.g., 10 mg/kg/day) for a duration of 8 weeks[2]. A vehicle control group is run in parallel.

-

Biopsy: Liver biopsies are often performed before and after the treatment period to confirm the presence of NASH and to assess histological changes.

-

Endpoints:

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocellular ballooning. Fibrosis is assessed using Sirius Red or Trichrome staining.

-

Biochemical Analysis: Plasma levels of lipids (total cholesterol, LDL-C, triglycerides) and liver enzymes (ALT, AST) are measured.

-

Gene Expression Analysis: Hepatic gene expression is analyzed using quantitative real-time PCR (qPCR) or RNA sequencing to assess changes in genes related to lipid metabolism, inflammation, and fibrosis.

-

Preclinical Efficacy Data

The following table summarizes the key findings from a preclinical study of VK2809 in a diet-induced mouse model of NASH[2][4].

| Parameter | Vehicle Control | VK2809 (10 mg/kg/day) | % Change vs. Control | p-value |

| Liver Triglyceride Content | - | - | ↓ 70% | <0.0001 |

| Liver Cholesterol Content | - | - | ↓ 65% | <0.0001 |

| Liver Fibrosis | - | - | ↓ 50% | 0.01 |

| Liver Collagen Content | - | - | ↓ 60% | <0.005 |

| NAFLD Activity Score (NAS) | Worsening in ~60% | 40% mean improvement | - | <0.0001 |

| % of Animals with ≥2-point NAS Improvement | 0% | 50% | - | 0.01 |

Gene Expression Changes in Preclinical Model

Treatment with VK2809 resulted in significant changes in the expression of key genes implicated in NASH pathogenesis[5][6].

| Gene | Function | % Change in Expression with VK2809 | p-value |

| SREBF1 | De novo lipogenesis | ↓ 43.7% | < 0.001 |

| PPARD | Lipid metabolism | ↑ 64.2% | < 0.01 |

| FGF21 | Insulin sensitivity | ↑ 336.8% | < 0.001 |

| COL1A1 | Collagen I production (Fibrosis) | ↓ 36.3% | < 0.05 |

Clinical Research

VK2809 has undergone several clinical trials, with the most significant for NASH being the Phase 2b VOYAGE study.

Phase 2b VOYAGE Clinical Trial

The VOYAGE study was a randomized, double-blind, placebo-controlled, multicenter trial that evaluated the efficacy and safety of VK2809 in patients with biopsy-confirmed NASH and fibrosis (stages F1-F3)[4][7][8][9].

Experimental Protocol:

-

Patient Population: Adults with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and fibrosis stage F1-F3. Patients were also required to have a liver fat content of ≥8% as measured by MRI-PDFF[4].

-

Treatment Arms: Patients were randomized to receive placebo or one of four doses of VK2809 (1.0 mg daily, 2.5 mg daily, 5.0 mg every other day, or 10.0 mg every other day)[10].

-

Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12, as assessed by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)[7][8].

-

Secondary Endpoints (at 52 weeks):

-

Resolution of NASH with no worsening of fibrosis.

-

Improvement in fibrosis by at least one stage with no worsening of NASH.

-

Resolution of NASH and improvement in fibrosis.

-

Clinical Efficacy Data: Phase 2b VOYAGE Trial (52 Weeks)

The following tables summarize the key efficacy data from the 52-week analysis of the VOYAGE trial[7][9][11][12].

Table 1: Liver Fat Reduction (MRI-PDFF) at 52 Weeks

| Treatment Group | Mean Relative Change from Baseline | % of Patients with ≥30% Reduction | p-value vs. Placebo |

| Placebo | - | 27.1% | - |

| VK2809 (All Doses) | ↓ 37% to 55% | 64% to 88% | Statistically Significant |

Table 2: Histological Endpoints at 52 Weeks

| Endpoint | Placebo | VK2809 (Combined Doses) | p-value vs. Placebo |

| NASH Resolution with No Worsening of Fibrosis | 29% | 69% | <0.0001 |

| Fibrosis Improvement (≥1 stage) with No Worsening of NASH | 34% | 51% | 0.03 |

| NASH Resolution AND Fibrosis Improvement | 20% | 44% | 0.003 |

Table 3: Changes in Plasma Lipids at 52 Weeks (Placebo-Adjusted)

| Lipid Parameter | VK2809 |

| LDL-Cholesterol | ↓ 20% to 25% |

| Triglycerides | Significant Reduction |

| Atherogenic Proteins (ApoB, Lp(a)) | Significant Reduction |

Clinical Trial Workflow

The following diagram outlines the typical workflow for a Phase 2b clinical trial in NASH, such as the VOYAGE study.

References

- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. A preclinical model of severe NASH-like liver injury by chronic administration of a high-fat and high-sucrose diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Viking Therapeutics Announces Results of Gene Expression Analysis from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]

- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]

- 7. Reduced expression of thyroid hormone receptor β in human nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]

- 9. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]

- 10. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) - BioSpace [biospace.com]

Liver-Selective Thyromimetics: A Technical Guide to MB-07344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the liver-selective thyromimetic MB-07344, the active metabolite of the prodrug VK2809 (formerly MB-07811). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Concepts: Liver-Targeted Thyroid Hormone Receptor-β Agonism

Thyroid hormones are critical regulators of metabolism, with their effects mediated by two main receptor isoforms: thyroid hormone receptor-alpha (TRα) and thyroid hormone receptor-beta (TRβ). While TRα is predominantly expressed in the heart, bone, and brain, TRβ is the major isoform in the liver. This differential expression provides a therapeutic window to selectively target hepatic metabolic pathways while minimizing potential off-target effects.

Liver-selective thyromimetics, such as this compound, are designed to specifically activate TRβ in the liver. This targeted approach aims to harness the beneficial effects of thyroid hormone on lipid metabolism, including lowering cholesterol and triglycerides, without the adverse effects associated with systemic thyroid hormone excess, such as tachycardia and bone loss.

This compound is delivered as the prodrug VK2809, which is selectively cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme, highly expressed in the liver, to release the active compound. This "HepDirect" approach enhances the liver-targeting of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its prodrug VK2809.

Table 1: In Vitro Activity of this compound

| Parameter | TRα | TRβ | Selectivity (TRα/TRβ) | Reference |

| Binding Affinity (Ki) | 35.2 nM | 2.17 nM | 16.2-fold | [1] |

| Binding Affinity (Ki) | 35 nM | 3 nM | 11.7-fold | [2] |

| Selectivity Range | - | - | 2.5 to 15.8-fold | [3][4] |

Table 2: Preclinical Efficacy of VK2809 in a Diet-Induced NASH Mouse Model

| Parameter | Treatment Group | Result | p-value | Reference |

| NAFLD Activity Score (NAS) | VK2809 | 40% mean improvement | <0.0001 | [5][6] |

| Liver Fibrosis | VK2809 | 50% reduction vs. vehicle | 0.01 | [7] |

| Liver Collagen Content | VK2809 | 60% reduction vs. vehicle | <0.005 | [7] |

| Plasma Triglycerides | VK2809 | Significant reduction | Not specified | [5] |

| Plasma Cholesterol | VK2809 | Significant reduction | Not specified | [5] |

Table 3: Human Pharmacokinetics of VK2809 (Phase 1, Multiple Ascending Dose)

| Parameter | Value | Reference |

| Active Metabolite (this compound) Terminal Half-life | 13 - 41 hours | [8][9][10] |

| Exposure (AUC) | Dose-proportional | [9][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatocytes

The activation of TRβ by this compound in hepatocytes initiates a cascade of transcriptional events that favorably modulate lipid and cholesterol metabolism. The following diagram illustrates the key downstream pathways.

Caption: TRβ signaling pathway activated by this compound in hepatocytes.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a liver-selective thyromimetic like this compound follows a structured workflow to assess its efficacy and safety.

Caption: Preclinical evaluation workflow for a liver-selective thyromimetic.

Detailed Experimental Protocols

Thyroid Hormone Receptor Binding Assay (Competitive Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to TRα and TRβ.

-

Objective: To determine the inhibitory constant (Ki) of a test compound for TRα and TRβ.

-

Materials:

-

Purified recombinant human TRα and TRβ ligand-binding domains.

-

Radiolabeled T3 (e.g., [¹²⁵I]T3).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).

-

Filter plates (e.g., 96-well glass fiber).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled T3 (for standard curve) in assay buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled T3.

-

Add varying concentrations of the test compound or unlabeled T3 to the wells.

-

Initiate the binding reaction by adding the purified TRα or TRβ protein to each well.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled T3).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Efficacy Assessment in a Diet-Induced NASH Mouse Model

This protocol describes a general procedure for evaluating the efficacy of a thyromimetic in a preclinical model of non-alcoholic steatohepatitis (NASH).

-

Objective: To assess the effect of a test compound on liver steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.

-

Animal Model:

-

Male C57BL/6J mice are typically used.

-

NASH is induced by feeding a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 16-24 weeks).

-

-

Experimental Groups:

-

Vehicle control group (receiving the vehicle used to dissolve the test compound).

-

Test compound group(s) (e.g., VK2809 administered orally at different doses).

-

Positive control group (optional, a compound with known efficacy in this model).

-

-

Procedure:

-

After the diet-induced NASH period, randomize the mice into the different treatment groups.

-

Administer the test compound or vehicle daily for a specified duration (e.g., 8-12 weeks).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).

-

Euthanize the animals and harvest the livers.

-

A portion of the liver is fixed in formalin for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).

-

Another portion of the liver is snap-frozen for biochemical analysis (e.g., liver triglyceride content) and gene expression analysis (qRT-PCR for markers of lipid metabolism, inflammation, and fibrosis).

-

-

Data Analysis:

-

Compare the mean values of the different parameters (plasma lipids, liver enzymes, liver triglycerides, histological scores) between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Quantify the area of fibrosis from Sirius Red-stained sections using image analysis software.

-

Analyze the relative expression of target genes using the ΔΔCt method.

-

Conclusion

This compound represents a promising liver-selective thyromimetic with a well-defined mechanism of action. Its prodrug, VK2809, has demonstrated significant efficacy in preclinical models of NASH and a favorable safety and pharmacokinetic profile in early clinical trials. The targeted activation of TRβ in the liver offers a rational therapeutic approach for metabolic disorders characterized by dyslipidemia and hepatic steatosis. Further clinical development will be crucial to fully elucidate its therapeutic potential in patients with NASH and other metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Thyroid Hormone Receptor Isoforms Alpha and Beta Play Convergent Roles in Muscle Physiology and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thyroid hormone receptor beta (THRβ1) is the major regulator of T3 action in human iPSC-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

- 7. Viking Therapeutics Announces Promising Top Line Results from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]

- 8. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vikingtherapeutics.com [vikingtherapeutics.com]

- 10. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on MB-07344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MB-07344, a selective thyroid hormone receptor-beta (TRβ) agonist, and its liver-targeted prodrug, MB-07811 (also known as VK-2809). The information presented is collated from publicly available scientific literature and company disclosures.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively activating the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver. This activation leads to a cascade of events that favorably modulate lipid metabolism. The prodrug, MB-07811, is designed for liver-specific delivery of the active compound, this compound, thereby minimizing potential off-target effects in tissues with higher TRα expression, such as the heart and bone.[1]

The primary mechanism for cholesterol reduction involves the upregulation of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[2] Additionally, TRβ activation stimulates the conversion of cholesterol into bile acids, further contributing to the reduction of hepatic and plasma cholesterol levels.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound and its prodrug MB-07811.

Table 1: In Vitro Receptor Binding and Activity

| Compound | Target | Assay | Value |

| This compound | TRβ | Binding Affinity (Ki) | 2.17 nM[3] |

| MB-07811 | TRβ | Binding Affinity (Ki) | 14.6 ± 0.5 μM[4] |

| MB-07811 | TRα | Binding Affinity (Ki) | 12.5 ± 0.6 μM[4] |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Dosing Regimen | Key Findings |

| This compound | Rabbits | 0.05 mg/kg, i.v., 3 times/week for 3 weeks | Additive cholesterol lowering with atorvastatin.[3] |

| MB-07811 | Rabbits, Dogs, Monkeys | Not specified | Additive decrease in total plasma cholesterol with atorvastatin.[2] |

| MB-07811 | Diet-induced Obese Mice | 0.3-30 mg/kg, p.o., daily for 14 days | Reduced total plasma cholesterol; 40% reduction in plasma triglycerides at highest doses.[4][5] |

| MB-07811 | High-fat Diet Rats | Not specified | Dose-dependent reduction in total cholesterol. |

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the general methodologies employed in the preclinical evaluation of this compound and MB-07811.

In Vitro Thyroid Hormone Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compounds for TRα and TRβ.

-

General Protocol: A competitive binding assay is typically used, where a radiolabeled thyroid hormone (e.g., [125I]-T3) is incubated with a source of the receptor (e.g., recombinant human TRβ or TRα protein) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured to calculate the inhibitory concentration (IC50), which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Efficacy Studies in Hyperlipidemic Animal Models

-

Objective: To evaluate the lipid-lowering efficacy of this compound and MB-07811, alone and in combination with a statin.

-

Animal Models: Various animal models are used to mimic human hyperlipidemia, including:

-

Rabbits, Dogs, and Monkeys: These larger animal models are often used to assess cardiovascular and metabolic parameters that are more translatable to humans.[2]

-

Diet-Induced Obese (DIO) Mice: Mice fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, serving as a model for metabolic syndrome.

-

High-Fat Diet (HFD) Rats: Similar to DIO mice, HFD rats exhibit features of metabolic disease.

-

-

General Protocol:

-

Acclimatization: Animals are acclimated to the housing conditions and diet for a specified period.

-

Induction of Hyperlipidemia: Animals are fed a high-fat/high-cholesterol diet to induce elevated plasma lipid levels.

-

Treatment: Animals are randomized into treatment groups and receive the vehicle, test compound (this compound or MB-07811), a comparator (e.g., atorvastatin), or a combination of the test compound and comparator. Dosing is performed for a specified duration via the appropriate route of administration (intravenous for this compound, oral for MB-07811).

-

Sample Collection: Blood samples are collected at baseline and at various time points during the study.

-

Lipid Analysis: Plasma samples are analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assays.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the treatment effects.

-

Conclusion

The preclinical data for this compound and its prodrug MB-07811 demonstrate a promising profile for the treatment of hyperlipidemia. The selective activation of hepatic TRβ leads to significant reductions in plasma cholesterol and triglycerides in various animal models. The additive effect observed in combination with atorvastatin suggests a potential role for this therapeutic approach in patients who do not achieve sufficient lipid-lowering with statin monotherapy. The liver-targeted design of the prodrug MB-07811 is a key feature aimed at enhancing the safety profile of this therapeutic class. Further clinical development is necessary to confirm these preclinical findings in humans.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Thyroid hormone beta receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Prodrug VK-2809 and its Active Metabolite MB-07344: A Liver-Targeted Approach to Thyroid Hormone Receptor Beta Agonism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VK-2809 (formerly MB07811) is a novel, orally available small molecule prodrug that has demonstrated significant promise in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[1][2] Its therapeutic efficacy stems from its liver-targeted delivery of the potent and selective thyroid hormone receptor beta (THR-β) agonist, MB-07344 (also known as VK2809A).[3][4] This targeted approach is designed to harness the beneficial metabolic effects of THR-β activation within the liver while minimizing potential systemic side effects associated with non-selective thyroid hormone receptor agonists.[1][5] This technical guide provides a comprehensive overview of the relationship between the prodrug VK-2809 and its active form this compound, detailing the mechanism of action, experimental protocols, and key quantitative data from preclinical and clinical studies.

The Prodrug to Drug Conversion: A Liver-Specific Activation

The core of VK-2809's innovative design lies in its selective conversion to the active therapeutic agent, this compound, within the liver. This biotransformation is a critical element of its safety and efficacy profile.

VK-2809 is administered as an inactive prodrug.[6] Upon oral administration and absorption, it undergoes first-pass metabolism predominantly in the liver.[4] The conversion to the active moiety, this compound, is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in hepatocytes.[6][7][8] This enzymatic cleavage results in the release of the pharmacologically active this compound directly in the target organ.[8]

Mechanism of Action: Selective THR-β Agonism in the Liver

The therapeutic effects of this compound are mediated through its selective agonism of the thyroid hormone receptor beta (THR-β).[9] THR-β is the predominant isoform of the thyroid hormone receptor in the liver, where it plays a crucial role in regulating lipid and cholesterol metabolism.[5] In contrast, the alpha isoform (THR-α) is more abundant in the heart and other tissues, and its activation is associated with undesirable cardiovascular side effects.[5]

Upon its generation in the liver, this compound binds to and activates THR-β. This activation leads to the modulation of gene expression, promoting the transcription of genes involved in fatty acid oxidation and cholesterol metabolism.[1][4] This, in turn, results in a reduction of liver fat (steatosis), a hallmark of NASH, and a lowering of circulating levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1][2] Furthermore, studies have indicated that this pathway also involves the restoration of autophagy and mitochondrial biogenesis, processes that are often impaired in metabolic liver diseases.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of VK-2809 and this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| THR-β Binding Affinity (Ki) | 2.17 nM | [9] |

Table 2: Pharmacokinetic Parameters of VK-2809 and this compound (Active Metabolite) from a Phase 1 Study

| Parameter | VK-2809 (Prodrug) | This compound (Active Metabolite) | Reference |

| Exposure | Dose-proportional increase up to 40 mg | Dose-proportional increase up to 40 mg | [8] |

| Terminal Half-life | Not reported | 13–41 hours (longer at higher doses) | [8] |

| Renal Excretion | < 3% | < 3% | [8] |

Table 3: Efficacy Data from the Phase 2b VOYAGE Study in Patients with Biopsy-Confirmed NASH (at 12 Weeks) [10]

| Treatment Group | Mean Relative Change in Liver Fat (MRI-PDFF) | Median Relative Change in Liver Fat | Percentage of Patients with ≥ 30% Reduction in Liver Fat |

| Placebo | -3.7% | -5.4% | 13.6% |

| VK-2809 1.0 mg QD | -16.6% | -37.5% | 52.9% |

| VK-2809 2.5 mg QD | -45.3% | -48.1% | 77.6% |

| VK-2809 5 mg QOD | -36.8% | -42.5% | 66.7% |

| VK-2809 10 mg QOD | -51.7% | -55.1% | 84.9% |

Table 4: Histologic Endpoints from the Phase 2b VOYAGE Study (at 52 Weeks) [1]

| Endpoint | Placebo | VK-2809 (Combined Treatment Groups) | p-value vs. Placebo |

| NASH Resolution with No Worsening of Fibrosis | 29% | 69% | <0.0001 |

| ≥1-Stage Improvement in Fibrosis with No Worsening of NASH | 34% | 51% | 0.03 |

| Both NASH Resolution and Fibrosis Improvement | 20% | 44% | 0.003 |

Experimental Protocols

Preclinical Evaluation in a Diet-Induced NASH Rodent Model

-

Animal Model: Rodents are fed a high-fat, high-cholesterol, and high-fructose diet to induce a phenotype that mimics human NASH, including steatosis, inflammation, and fibrosis.[1]

-

Treatment: VK-2809 is administered orally to the animals for a specified duration.[2]

-

Assessments:

-

Plasma and Liver Lipids: Measurement of total cholesterol, LDL-C, and triglycerides in plasma and liver tissue.[1]

-

Histopathology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess the NAFLD Activity Score (NAS) and the degree of fibrosis.[2]

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in lipid metabolism, inflammation, and fibrosis using techniques like quantitative real-time PCR (qRT-PCR).[1][2]

-

Phase 2b VOYAGE Clinical Trial (NCT04173065)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][10]

-

Patient Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3) and a liver fat content of at least 8% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[10]

-

Intervention: Patients are randomized to receive once-daily or every-other-day oral doses of VK-2809 or placebo for 52 weeks.[7]

-

Primary Endpoint: The relative change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.[10]

-

Secondary Endpoints (at 52 weeks):

-

Proportion of subjects with resolution of NASH on overall histopathological reading and no worsening of liver fibrosis.[1]

-

Proportion of subjects with at least a one-stage improvement in fibrosis with no worsening of NASH.[1]

-

Proportion of subjects with both NASH resolution and fibrosis improvement.[1]

-

-

Other Assessments: Safety and tolerability are monitored throughout the study, including adverse event reporting, clinical laboratory tests, and vital signs.[3] Plasma lipid profiles (LDL-C, triglycerides, etc.) are also assessed.[10]

The prodrug VK-2809 represents a sophisticated and targeted approach to treating NASH and hypercholesterolemia. Its liver-specific conversion to the potent THR-β agonist this compound allows for the localized activation of beneficial metabolic pathways, leading to significant reductions in liver fat and atherogenic lipids. The robust data from preclinical and clinical studies, particularly the Phase 2b VOYAGE trial, underscore the potential of this therapeutic strategy. The detailed understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of metabolic diseases.

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. Viking Therapeutics Completes Enrollment in Phase 2 Study of VK2809 in Patients with Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease [prnewswire.com]

- 3. tuftsmedicine.org [tuftsmedicine.org]

- 4. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vikingtherapeutics.com [vikingtherapeutics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MB-07344

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-07344 is a potent and selective thyroid hormone receptor beta (TRβ) agonist, with a reported binding affinity (Ki) of 2.17 nM[1]. It is the active metabolite of the liver-targeted prodrug MB07811 (also known as VK2809)[2][3][4]. The primary mechanism of action of this compound is through the activation of TRβ, the predominant thyroid hormone receptor isoform in the liver[5][6][7]. This selective activation leads to the regulation of genes involved in lipid metabolism, making this compound a promising candidate for the treatment of dyslipidemia and other metabolic disorders.

These application notes provide an overview of standard in vitro experimental protocols to characterize the activity and mechanism of action of this compound. The described assays are fundamental for assessing its potency, selectivity, and effects on downstream signaling pathways and gene expression.

Data Presentation

As specific in vitro quantitative data for this compound is not extensively available in public literature, the following tables present representative data that could be generated from the described protocols.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| TRβ | 2.17[1] |

| TRα | >100 (Hypothetical) |

Table 2: In Vitro Potency of this compound in a Reporter Gene Assay

| Cell Line | Reporter Construct | EC50 (nM) (Hypothetical) |

| HepG2 | TRE-Luciferase | 15 |

| Huh-7 | TRE-Luciferase | 20 |

Table 3: Effect of this compound on Target Gene Expression in Primary Human Hepatocytes (Hypothetical Data)

| Gene | Treatment (24h) | Fold Change vs. Vehicle |

| LDLR | 100 nM this compound | 3.5 |

| CYP7A1 | 100 nM this compound | 5.2 |

| SREBP-2 | 100 nM this compound | 2.8 |

| FASN | 100 nM this compound | 0.8 |

Experimental Protocols

TRβ Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human thyroid hormone receptor beta.

Methodology: A competitive radioligand binding assay is a standard method.

-

Materials:

-

Recombinant human TRβ ligand-binding domain (LBD).

-

Radiolabeled T3 (e.g., [¹²⁵I]T3).

-

This compound.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Filter plates and scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the recombinant TRβ-LBD with a fixed concentration of [¹²⁵I]T3 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Separate bound from free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]T3 (IC50).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Cell-Based Reporter Gene Assay

Objective: To measure the functional potency of this compound in activating the TRβ signaling pathway.

Methodology: A luciferase reporter assay in a human liver cell line.

-

Materials:

-

Human hepatoma cell line (e.g., HepG2 or Huh-7).

-

A plasmid containing a luciferase reporter gene driven by a promoter with thyroid hormone response elements (TREs).

-

A plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the cells with the TRE-luciferase reporter plasmid and the control reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Prepare a serial dilution of this compound.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the TRE-luciferase activity to the control luciferase activity.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantitative PCR (qPCR) for Target Gene Expression

Objective: To quantify the effect of this compound on the expression of endogenous TRβ target genes.

Methodology: Analysis of mRNA levels of target genes in a relevant cell type.

-

Materials:

-

Primary human hepatocytes or a suitable liver cell line.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix.

-

Primers for target genes (e.g., LDLR, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

-

-

Procedure:

-

Culture the cells and treat them with a selected concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.

-

Visualizations

Caption: Signaling pathway of this compound via the thyroid hormone receptor beta (TRβ).

Caption: General experimental workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for MB-07344 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-07344, also known as VK2809A, is the active metabolite of the liver-targeted prodrug VK2809 (formerly MB-07811). It is a potent and selective agonist of the thyroid hormone receptor beta (TRβ), a nuclear receptor predominantly expressed in the liver. Activation of TRβ by this compound plays a crucial role in regulating lipid metabolism, including cholesterol and triglyceride levels. These characteristics make this compound a valuable tool for in vitro studies investigating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hyperlipidemia.

These application notes provide detailed protocols for the use of this compound in cell culture, including handling, treatment of relevant cell lines, and methods to assess its biological activity.

Data Presentation

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound and its prodrug, VK2809, from in vitro studies.

Table 1: Binding Affinity of this compound to Thyroid Hormone Receptors

| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity (TRα/TRβ) |

| This compound | TRα | 35.2 ± 1.05 | 16.2 |

| This compound | TRβ | 2.17 ± 0.41 | |

| T3 (natural ligand) | TRα | 0.22 ± 0.03 | 0.4 |

| T3 (natural ligand) | TRβ | 0.55 ± 0.05 | |

| Data sourced from a study on targeting thyroid hormone receptor-β agonists to the liver[1]. |

Table 2: In Vitro Potency (EC50) for Upregulation of CPT1A Gene Expression

| Compound | Cell Line | EC50 (nM) |

| VK2809A (this compound) | Huh-7 | 8.3 |

| VK2809 (Prodrug) | Huh-7 | 589.1 |

| VK2809A (this compound) | Primary Human Hepatocytes | Not explicitly stated, but potency is conserved. |

| VK2809 (Prodrug) | Primary Human Hepatocytes | Significantly increased potency, comparable to VK2809A. |

| T3 (natural ligand) | Huh-7 | 0.3 |

| Data from a study on the regulation of gene transcription by thyroid hormone receptor β agonists[2]. The increased potency of the prodrug VK2809 in primary human hepatocytes is attributed to the expression of CYP3A4, which converts the prodrug to its active form, this compound[1]. |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

-

Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

Objective: To culture a relevant cell line and treat with this compound to study its effects.

Recommended Cell Lines:

-

Huh-7: A human hepatoma cell line that is a well-established model for studying liver function and metabolism.

-

Primary Human Hepatocytes: Provide a more physiologically relevant model but have a limited lifespan in culture.

Materials:

-

Huh-7 cells (or primary human hepatocytes)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Thyroid hormone-depleted serum (for studies on TRβ activity)

-

This compound stock solution (10 mM in DMSO)

-

Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

-

Cell Seeding: Seed the cells in the desired culture plate format at a density that will result in 70-80% confluency at the time of treatment.

-

Acclimatization: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Serum Starvation (Optional but Recommended): For experiments investigating the direct effects on TRβ, it is advisable to switch to a medium containing thyroid hormone-depleted serum for 24 hours prior to treatment. This minimizes the background activation of TRβ by hormones present in standard serum[3].

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 0.1 nM to 1000 nM.

-

Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. For gene expression analysis, a 24-hour incubation period has been shown to be effective[3]. For lipid accumulation assays, a longer incubation of 48-72 hours may be necessary.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the changes in the expression of TRβ target genes in response to this compound treatment.

Target Genes:

-

CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation[3].

-

ANGPTL4 (Angiopoietin-like 4): Involved in lipid and glucose metabolism.

-

DIO1 (Iodothyronine Deiodinase 1): An enzyme that converts the thyroid hormone T4 to the more active T3[3].

Procedure:

-

Cell Lysis and RNA Extraction: Following treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.

Lipid Accumulation Assay

Objective: To visualize and quantify intracellular lipid accumulation in response to this compound treatment.

Method 1: Oil Red O Staining

Procedure:

-

Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour[2].

-

Washing: Wash the cells with water and then with 60% isopropanol[2].

-

Staining: Add Oil Red O working solution to the cells and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells multiple times with water to remove excess stain.

-

Visualization: Visualize the stained lipid droplets (red) under a microscope. The nuclei can be counterstained with hematoxylin (blue).

-

Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm[2].

Method 2: BODIPY Staining

Procedure:

-

Staining: After treatment, wash the cells with PBS and incubate with a working solution of BODIPY 493/503 (typically 1-2 µg/mL) for 15-30 minutes at 37°C[4].

-

Washing: Wash the cells with PBS.

-

Visualization: Visualize the stained lipid droplets (green fluorescence) using a fluorescence microscope. Nuclei can be counterstained with a fluorescent nuclear dye like DAPI (blue).

-

Quantification: The fluorescence intensity can be quantified using image analysis software.

Visualizations

Caption: Signaling pathway of this compound in hepatocytes.

Caption: General experimental workflow for this compound in cell culture.

References

- 1. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

Application Notes and Protocols for MB-07344 in Animal Models of NASH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MB-07344, a selective thyroid hormone receptor-β (THR-β) agonist, and its orally available prodrug, MB07811 (also known as VK2809), in preclinical animal models of non-alcoholic steatohepatitis (NASH). The protocols detailed below are based on published literature and are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in reversing hepatic steatosis, inflammation, and fibrosis, key hallmarks of NASH.

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic fat accumulation (steatosis), inflammation, and hepatocyte injury, with or without fibrosis. It is a major cause of cirrhosis and hepatocellular carcinoma. Thyroid hormone receptor-β (THR-β) has emerged as a promising therapeutic target for NASH. Activation of hepatic THR-β stimulates fatty acid oxidation and reduces lipogenesis, leading to a decrease in liver fat. This compound is a potent and selective THR-β agonist, and its prodrug, MB07811, is designed for liver-targeted delivery, minimizing potential off-target effects.

Mechanism of Action: THR-β Agonism in NASH

Thyroid hormones play a critical role in regulating metabolism. THR-β is the predominant isoform in the liver. Its activation by agonists like this compound initiates a cascade of events beneficial for NASH treatment:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, leading to the breakdown of fatty acids.

-

Decreased Lipogenesis: Downregulation of genes involved in de novo lipogenesis, reducing the synthesis of new fatty acids in the liver.

-

Enhanced Cholesterol Metabolism: Increased conversion of cholesterol to bile acids.

-

Reduced Inflammation and Fibrosis: Indirect effects stemming from the reduction of lipotoxicity and subsequent inflammatory and fibrotic signaling.

Signaling Pathway of THR-β Agonists in Hepatocytes

Caption: Signaling pathway of MB07811/MB-07344 in hepatocytes.

Dosage of this compound (via Prodrug MB07811) and Other THR-β Agonists in Animal Models

The following table summarizes the dosages of MB07811 and other relevant THR-β agonists used in preclinical models of NASH and related metabolic disorders.

| Compound | Animal Model | Diet | Dosage | Route of Administration | Duration | Key Findings | Reference |

| MB07811 | Diet-induced obese mice | High-fat diet | 0.3, 1, 3, 10, 30 mg/kg/day | Oral gavage | 14 days | Reduced plasma triglycerides and cholesterol. | [1] |

| MB07811 | Zucker fatty rats | - | 1, 3, 10 mg/kg/day | Oral gavage | 10 weeks | Markedly reduced hepatic steatosis. | [2] |

| Resmetirom (MGL-3196) | C57BL/6J mice | High-fat, fructose, cholesterol diet | 3 mg/kg/day | Oral gavage | 8 weeks | Reduced liver weight, hepatic steatosis, and NAFLD activity score. | |

| CS271011 | C57BL/6J mice | High-fat diet | 1, 3 mg/kg/day | Oral gavage | 10 weeks | Alleviated liver steatosis and hepatic lipid accumulation. | |

| Sobetirome (GC-1) | LDLR-/- mice | Western diet | 4.8 mg/kg in diet | Diet | 14 days | Decreased hepatic triglyceride levels. | [3] |

Experimental Protocols

Protocol 1: Induction of NASH in C57BL/6J Mice using a High-Fat, High-Fructose, High-Cholesterol Diet

This protocol describes a common method to induce a NASH phenotype that recapitulates many features of the human disease.

Materials:

-

Male C57BL/6J mice, 6-8 weeks old

-

High-fat, high-fructose, high-cholesterol diet (e.g., 40-60% kcal from fat, ~20% fructose, 2% cholesterol)

-

Standard chow diet (for control group)

-

Drinking water supplemented with high-fructose corn syrup (e.g., 42 g/L) (optional, can accelerate disease progression)

-

Animal caging and husbandry supplies

Procedure:

-

Acclimatize mice for at least one week to the animal facility conditions.

-

Randomly assign mice to a control group (standard chow) and a NASH induction group.

-

Provide the respective diets and drinking water ad libitum.

-

Monitor body weight, food, and water intake weekly.

-

Continue the diet for 16-30 weeks to induce steatosis, inflammation, and fibrosis. Disease progression can be monitored at intermediate time points by analyzing plasma biomarkers (e.g., ALT, AST) and histology on a subset of animals.

Protocol 2: Administration of MB07811 by Oral Gavage

This protocol details the procedure for daily oral administration of the test compound.

Materials:

-

MB07811 (or other test compound)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Prepare a homogenous suspension of MB07811 in the vehicle at the desired concentrations.

-

Weigh each mouse to determine the correct volume for administration (typically 5-10 ml/kg).

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Insert the gavage needle into the esophagus via the side of the mouth, allowing the mouse to swallow the ball tip.

-

Once the needle is properly positioned in the esophagus, slowly administer the compound suspension.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure and throughout the study period.

-

Administer the compound daily at approximately the same time each day for the duration of the study.

Experimental Workflow for a Preclinical NASH Study

Caption: A typical experimental workflow for evaluating MB07811 in a diet-induced NASH mouse model.

Endpoint Analysis

A comprehensive evaluation of the efficacy of this compound requires a multi-faceted approach to endpoint analysis.

1. Plasma Biochemistry:

-

Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver injury.

-

Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels should be measured to assess systemic lipid-lowering effects.

-

Glucose and Insulin: To evaluate effects on glucose metabolism and insulin resistance.

2. Liver Histopathology:

-

Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) can be used for semi-quantitative evaluation.

-

Sirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition and assess the degree of fibrosis.

3. Gene Expression Analysis:

-

Quantitative PCR (qPCR) or RNA-sequencing: To measure changes in the expression of genes involved in lipid metabolism, inflammation, and fibrosis in liver tissue.

Safety and Tolerability

In preclinical studies, MB07811 has been shown to be liver-targeted, which is expected to minimize systemic side effects associated with non-selective thyroid hormone receptor agonists. Key safety parameters to monitor in animal studies include:

-

Heart Rate and Heart Weight: To assess for potential cardiac effects.

-